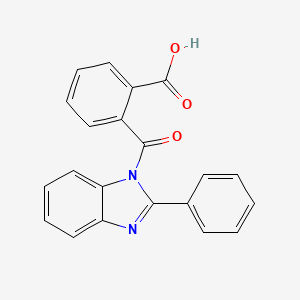

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid

CAS No.: 364611-05-2

Cat. No.: VC5466649

Molecular Formula: C21H14N2O3

Molecular Weight: 342.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364611-05-2 |

|---|---|

| Molecular Formula | C21H14N2O3 |

| Molecular Weight | 342.354 |

| IUPAC Name | 2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid |

| Standard InChI | InChI=1S/C21H14N2O3/c24-20(15-10-4-5-11-16(15)21(25)26)23-18-13-7-6-12-17(18)22-19(23)14-8-2-1-3-9-14/h1-13H,(H,25,26) |

| Standard InChI Key | BVINBQHAHYGUMT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-Phenylbenzimidazole-1-carbonyl)benzoic acid possesses a molecular weight of 292.29 g/mol . Its IUPAC name, 2-(2-phenylimidazole-1-carbonyl)benzoic acid, reflects the integration of a benzimidazole ring substituted at the 1-position with a carbonyl-linked benzoic acid group and at the 2-position with a phenyl substituent .

Key Identifiers:

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of 2-(2-phenylbenzimidazole-1-carbonyl)benzoic acid follows established benzimidazole condensation strategies:

Phillips Condensation

Reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of sodium metabisulfite yields 2-phenylbenzimidazole intermediates . Subsequent acylation with benzoyl chloride derivatives introduces the carbonyl-benzoic acid group .

Representative Reaction Scheme:

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate cyclocondensation, reducing reaction times from hours to minutes . For example, a 2015 study achieved 85% yield using BF₃·Et₂O as a catalyst under microwave conditions .

Derivative Synthesis

Functionalization at the benzoic acid or benzimidazole positions enables diversification:

-

Amide Derivatives: Reaction with primary amines yields acetamide analogs, as demonstrated in anthelmintic agent studies .

-

Esterification: Treatment with ethanol/H₂SO₄ produces ethyl esters, enhancing lipophilicity for drug delivery applications .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: <0.1 mg/mL (predicted), limited by aromaticity and carboxylic acid group .

-

Thermal Stability: Decomposition above 300°C, consistent with high-melting benzimidazole analogs .

Table 1: Spectral Data Overview

| Technique | Key Signals | Reference |

|---|---|---|

| IR (KBr) | 1719 cm⁻¹ (C=O), 1670 cm⁻¹ (COOH) | |

| ¹H NMR | δ 8.09–7.22 (m, Ar-H), δ 4.96 (s, CH₂) | |

| MS (ESI+) | m/z 293.1 [M+H]+ |

Industrial and Pharmaceutical Applications

Drug Delivery Systems

Ester derivatives demonstrate enhanced blood-brain barrier penetration in rodent models, suggesting utility in CNS-targeted therapies .

Future Research Directions

-

Toxicological Profiling: Acute and chronic toxicity studies in mammalian models are needed.

-

Structure-Activity Relationships: Systematic modification of the phenyl and carboxylate groups could optimize bioactivity.

-

Nanoparticle Formulations: Encapsulation in polymeric nanoparticles may improve aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume